DL-Homocysteine

Cardiovascular Research Mitochondrial Function Toxicology

Researchers face irreproducibility when substituting DL-Homocysteine with single enantiomers or thiolactone derivatives. DL-Homocysteine (CAS 6027-13-0) provides a defined racemic mixture that ensures consistent, intermediate metabolic effects. • Quantifiable cardiotoxicity model: 10 µM induces 15.19% reduction in O₂ consumption in rat heart tissue. • Enzyme kinetics benchmark: Km 12.2 mM, catalytic efficiency 0.9 mM⁻¹s⁻¹ for methionine gamma-lyase. • Reliable supply: bulk quantities available, shipped under inert gas to maintain thiol stability.

Molecular Formula C4H9NO2S
Molecular Weight 135.19 g/mol
CAS No. 6027-13-0
Cat. No. B555025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Homocysteine
CAS6027-13-0
Synonyms2 amino 4 mercaptobutyric acid
2-amino-4-mercaptobutyric acid
Homocysteine
Homocysteine, L Isomer
Homocysteine, L-Isomer
L-Isomer Homocysteine
Molecular FormulaC4H9NO2S
Molecular Weight135.19 g/mol
Structural Identifiers
SMILESC(CS)C(C(=O)O)N
InChIInChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)
InChIKeyFFFHZYDWPBMWHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility148 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





DL-Homocysteine Product Overview


DL-Homocysteine (CAS 6027-13-0; also referenced by free base CAS 454-29-5) is a racemic mixture of the D- and L-enantiomers of the sulfur-containing, non-proteinogenic amino acid homocysteine. It is a key intermediate in the methionine cycle and transsulfuration pathway, and it participates in thiol-disulfide exchange reactions that are critical in redox biology and protein folding [1]. DL-Homocysteine is a weak neurotoxin that can influence kynurenic acid production in the brain . As a racemate, it contains both biologically relevant (L-) and less metabolically active (D-) forms, making it a distinct tool for investigating stereospecific biochemical processes compared to its single-enantiomer counterparts.

Racemic mixture for stereochemical-control studies
Defined intermediate redox reactivity in thiol-disulfide exchange models
Key intermediate in methionine cycle and transsulfuration pathway research

Why Specify DL-Homocysteine


Substituting DL-Homocysteine with a generic 'homocysteine' compound, such as L-homocysteine, D-homocysteine, homocystine, or homocysteine thiolactone, introduces significant and often unappreciated variability in experimental outcomes. These compounds differ fundamentally in their stereochemistry (racemic mixture vs. single enantiomer), oxidation state (reduced thiol vs. disulfide-linked dimer), and chemical form (free amino acid vs. cyclic thioester). These differences translate into distinct biological activities, including enzyme kinetics [1], metabolic utilization efficiency [2], and pro-oxidant potential [3]. Therefore, for rigorous and reproducible research, especially in areas where stereospecificity or redox state is paramount, specifying the exact form—DL-Homocysteine (free base)—is a critical selection criterion, not a mere catalog detail.

Single enantiomer
L- or D-homocysteine may shift enzyme kinetics and metabolic utilization patterns
Thiolactone form
Homocysteine thiolactone may alter redox behavior and cardiotoxicity profile
Homocystine (disulfide)
The oxidized dimer may not replicate free thiol reactivity in protein folding or redox studies

DL-Homocysteine vs. Analogs


Cardiotoxicity: DL-Homocysteine vs. Thiolactones

A direct head-to-head study in rat heart tissue homogenate quantified the impact of three homocysteine forms on oxygen consumption, a key metric of mitochondrial function and cardiotoxicity. At an equimolar concentration of 10 µM, DL-Homocysteine (DL-Hcy) reduced the oxygen consumption rate by 15.19% ± 4.01% compared to control [1]. This effect was distinct from its related compounds, DL-homocysteine thiolactone-hydrochloride (DL-Hcy TLHC) and L-homocysteine thiolactone-hydrochloride (L-Hcy TLHC), which reduced consumption by 12.42% ± 1.01% and 16.43% ± 4.52%, respectively [1].

Cardiotoxicity potency
Head-to-head
DL-Hcy 15.19% ± 4.01% O₂ consumption decrease
DL-Hcy TLHC 12.42% ± 1.01%; L-Hcy TLHC 16.43% ± 4.52%
Reported intermediate cardiotoxicity in rat heart model
10 µM, Clark-type electrode, in vitro
Cardiovascular Research Mitochondrial Function Toxicology

Stereospecific Thiolactone Hydrolysis

A study on human umbilical artery endothelial cells revealed stereospecific hydrolysis kinetics for homocysteine thiolactone enantiomers. The L-enantiomer exhibited a Michaelis constant (Km) of 3.9 mM, while the racemic DL-mixture had a higher Km of 8.2 mM, indicating lower affinity for the hydrolytic enzyme(s) [1]. The maximum reaction velocity (Vmax) was similar for both forms, at 10.75 and 10.1 µmol/min/10⁹ cells, respectively [1].

Enzyme affinity (Km)
Head-to-head
DL-Hcy thiolactone Km 8.2 mM
L-Hcy thiolactone Km 3.9 mM (2.1-fold lower)
Supports stereochemical impact on enzymatic processing
Human endothelial cells, pH 7.4, 37°C
Vascular Biology Enzymology Endothelial Cell Metabolism

In Vivo Nutritional Bioequivalence

In a chick feeding study designed to assess sulfur amino acid utilization, the biological efficacy of homocysteine enantiomers was quantified. L-Homocysteine served as a reference, demonstrating a cystine-sparing value of 100% and a methionine-sparing value of 28% [1]. In contrast, D-homocysteine showed significantly reduced efficiency, with a cystine-sparing value of only 68% and a methionine-sparing value of just 7% [1]. Importantly, chicks fed DL-homocysteine as a source of total sulfur amino acids performed equally to chicks fed DL-homocysteine as a methionine source, indicating the D-isomer in the mixture does not significantly interfere with the nutritional utilization of the L-isomer in this model [1].

Cystine-sparing value
Cross-study comparable
L-Hcy 100% sparing; D-Hcy 68% sparing
DL-Hcy provides intermediate activity, equal to L-Hcy as methionine source
Reported intermediate nutritional activity profile
In vivo chick model, crystalline amino acid diet
Nutritional Biochemistry Amino Acid Metabolism Animal Nutrition

Reduction Kinetics vs. L-Cysteine

The reduction of a Pt(IV) anticancer prodrug, trans-[Pt(NH3)2Cl4], by thiols was characterized via stopped-flow spectroscopy. The process followed overall second-order kinetics. While the study established the kinetic framework and determined rate constants for the reactions with L-cysteine and DL-homocysteine, the specific pH-dependent second-order rate constants (k′) for DL-homocysteine were derived across a pH range of 4.03 to 11.24 [1]. The study confirms that the oxidation products are cystine and homocystine, respectively [1].

Pt(IV) reduction kinetics
Method context
Overall second-order kinetics characterized
pH-dependent rate constants derived (pH 4.03–11.24)
Establishes kinetic framework for thiol-based Pt(IV) prodrug activation studies
Stopped-flow spectroscopy, 25°C; L-cysteine system compared
Medicinal Chemistry Chemical Kinetics Prodrug Activation

MGL Substrate Kinetics

A kinetic study of free and cyclodextrin-conjugated methionine gamma-lyase (MGL) compared the enzyme's activity on three key sulfur-containing substrates [1]. For the free enzyme, DL-Homocysteine exhibited a Km of 12.2 mM and a Vmax of 15.5 μmol/mg/min, resulting in a catalytic efficiency (kcat/Km) of 0.9 mM⁻¹s⁻¹ [1]. This places its kinetic profile distinctly between L-Methionine (Km 7.2 mM, Vmax 32.1 μmol/mg/min, efficiency 1.5 mM⁻¹s⁻¹) and L-Cysteine (Km 9.5 mM, Vmax 5.6 μmol/mg/min, efficiency 0.6 mM⁻¹s⁻¹) [1].

MGL catalytic efficiency
Head-to-head
DL-Hcy kcat/Km 0.9 mM⁻¹s⁻¹
L-Met 1.5; L-Cys 0.6 mM⁻¹s⁻¹
Intermediate catalytic efficiency among MGL substrates
Free MGL enzyme, in vitro assay
Enzymology Drug Development Metabolic Engineering

DL-Homocysteine Applications


Redox-Dependent Cardiotoxicity

DL-Homocysteine is the preferred substrate for in vitro models of hyperhomocysteinemia-induced cardiotoxicity where a defined, intermediate level of mitochondrial dysfunction is required. The quantitative data from head-to-head studies demonstrate that 10 µM DL-Homocysteine causes a 15.19% reduction in oxygen consumption in rat heart tissue, an effect distinct from its thiolactone derivatives [1]. This allows researchers to use a single, well-characterized compound to induce a specific, measurable level of metabolic stress, rather than a mixture with an unknown or variable potency profile [1].

Enzyme Kinetics and Engineering

Given its quantifiably intermediate kinetic profile with methionine gamma-lyase (Km of 12.2 mM and catalytic efficiency of 0.9 mM⁻¹s⁻¹), DL-Homocysteine serves as an ideal model substrate for studying and engineering enzymes involved in sulfur amino acid metabolism [1]. It provides a clear benchmark for comparing the activity and specificity of wild-type and mutant enzymes, distinct from the higher-efficiency L-Methionine and lower-efficiency L-Cysteine [1].

Sulfur Amino Acid Nutrition Studies

In animal nutrition research, DL-Homocysteine is the essential compound for creating a defined, racemic mixture. Studies confirm that while the L- and D-enantiomers have vastly different biological activities (e.g., 100% vs. 68% cystine-sparing value, respectively), the racemic DL-form provides a consistent and predictable intermediate response [1]. This is critical for formulating experimental diets where the objective is to study the total, rather than stereospecific, effects of homocysteine supplementation or metabolism [1].

Stereospecific Metabolism

For research focused on the stereospecificity of homocysteine processing, the racemic DL-mixture is a critical tool. Its use in assays, such as those with human endothelial cells, has shown a 2.1-fold difference in enzyme affinity (Km of 8.2 mM) compared to the pure L-enantiomer (Km of 3.9 mM) [1]. This property makes DL-Homocysteine valuable for dissecting the contribution of stereochemistry to the overall metabolic fate of homocysteine, a nuance lost when using a single enantiomer [1].

Application
Selection Property
Validation Focus
Cardiotoxicity research models
Racemic mixture with reported intermediate potency
Mitochondrial oxygen consumption endpoint context
Enzyme kinetics and engineering
Characterized intermediate kinetic benchmark
Catalytic efficiency and substrate specificity validation
Sulfur amino acid nutrition research
Consistent racemic activity profile
Amino acid sparing value in dietary models
Stereospecific metabolism studies
Reported enzyme affinity difference for stereochemical dissection
Km and velocity endpoints in cellular assays

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28 linked technical documents
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